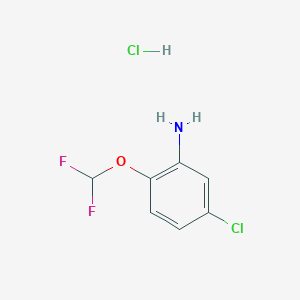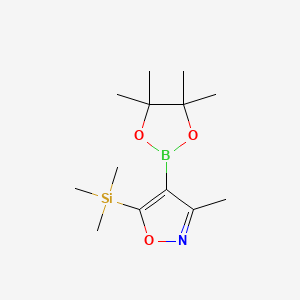
5-Chloro-2-(difluoromethoxy)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(difluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C7H7Cl2F2NO. It has a molecular weight of 230.04 . The compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(difluoromethoxy)aniline is 1S/C7H6ClF2NO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 230.04 .Scientific Research Applications
1. Role of Chlorogenic Compounds in Health
Chlorogenic acid, a compound related through the chloro and aniline functionalities, exhibits a broad range of health-promoting properties, including antioxidant, anti-inflammatory, and anti-diabetic activities. It's extensively studied for its potential in preventing and treating metabolic syndrome and associated disorders. This compound is also explored for its use as a food additive due to its antimicrobial and antioxidant activities, suggesting a possible avenue for research into similar compounds like 5-Chloro-2-(difluoromethoxy)aniline hydrochloride in food preservation and health promotion contexts (Jesús Santana-Gálvez, L. Cisneros-Zevallos, D. A. Jacobo-Velázquez, 2017).
2. Genotoxic Activities of Aniline Derivatives
The research on aniline derivatives, including those chlorinated, has pointed to their potential genotoxicity which could be leveraged in understanding mechanisms of carcinogenicity or mutagenesis. The toxicity and carcinogenicity studies of aniline and its hydrochloride forms in rats provide a basis for investigating similar compounds in assessing risk factors and mechanisms of action related to toxicity and carcinogenesis (E. Bomhard, B. Herbold, 2005).
3. Environmental Impact of Chlorinated Compounds
The occurrence, toxicity, and environmental degradation of triclosan, a chlorinated phenolic compound, highlight the environmental persistence and potential toxic effects of chlorinated organic compounds. This research area, focusing on the impact of chlorinated compounds on ecosystems and human health, might offer insight into the environmental aspects of handling and disposing of compounds like this compound (G. Bedoux, B. Roig, O. Thomas, V. Dupont, B. Bot, 2012).
Safety and Hazards
The compound is classified under GHS07 for safety. It carries the signal word ‘Warning’ and has hazard statements H302, H312, H315, H319, H332, H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .
properties
IUPAC Name |
5-chloro-2-(difluoromethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO.ClH/c8-4-1-2-6(5(11)3-4)12-7(9)10;/h1-3,7H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRGZRZIYISYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)OC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose](/img/structure/B6591550.png)

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)


![6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591563.png)


![tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6591581.png)



